molecular formula C17H18N4OS B2880023 4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034584-61-5

4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2880023
CAS No.: 2034584-61-5
M. Wt: 326.42
InChI Key: MCXTYIRVLHMRLR-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a pyrazole-pyridine moiety. The molecule’s structure includes:

  • Thiophene ring: Substituted with a methyl group at position 4 and a carboxamide group at position 2.
  • Pyrazole-pyridine system: A 5-methylpyrazole ring at position 3 of the pyridin-4-yl group, connected via an ethyl bridge.

Properties

IUPAC Name

4-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-9-16(23-11-12)17(22)19-7-8-21-13(2)10-15(20-21)14-3-5-18-6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXTYIRVLHMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on molecular features , physicochemical properties , and synthetic routes . Below is a detailed analysis using the provided evidence and inferred

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide (Target) ~370 (estimated*) Not reported Thiophene-carboxamide, pyrazole-pyridine, ethyl linker
Example 62: Chromenone-pyrazolopyrimidine derivative 560.2 227–230 Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorophenyl, thiophene-methoxycarbonyl

*Estimated using molecular modeling tools due to lack of experimental data.

Key Differences and Implications:

Core Heterocycles: The target compound employs a thiophene-carboxamide and pyrazole-pyridine system, whereas Example 62 features a pyrazolopyrimidine fused with a chromenone backbone. Pyrazolopyrimidines are well-documented kinase inhibitors (e.g., JAK/STAT pathway), while thiophene-carboxamides are associated with anti-inflammatory targets (e.g., COX-2) .

Substituent Effects :

  • Example 62 includes fluorine atoms and a methoxycarbonyl-thiophene , enhancing lipophilicity and metabolic stability. In contrast, the target compound’s pyridin-4-yl group may improve aqueous solubility due to its polar nature.

Molecular Weight and Drug-Likeness: The target compound’s lower molecular weight (~370 vs.

Synthetic Complexity :

  • Example 62 requires a Suzuki-Miyaura coupling with a boronic acid (e.g., 5-(methoxycarbonyl)thiophen-3-ylboronic acid) and palladium catalysts, which increases synthetic complexity . The target compound’s synthesis might involve simpler amide coupling or pyrazole alkylation steps.

Research Findings and Pharmacological Insights

  • Pyridine vs. Pyrimidine : Pyridine-containing compounds often exhibit enhanced solubility compared to pyrimidines, which could favor the target compound in pharmacokinetic profiles.
  • Fluorine Substitution : Example 62’s fluorinated aryl groups likely improve target binding affinity (e.g., via halogen bonding) and metabolic resistance, a feature absent in the target compound .

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